![molecular formula C10H12N4O B2990819 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 320424-55-3](/img/structure/B2990819.png)
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H12N4O It is characterized by the presence of a diazenyl group attached to a pyrazolone ring, which is further substituted with a methylphenyl group
Preparation Methods
The synthesis of 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one typically involves the reaction of 3-methylphenylhydrazine with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route and optimizing reaction parameters to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The diazenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazolone derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazine and pyrazolone derivatives.
Scientific Research Applications
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The diazenyl group is known to interact with cellular components, leading to the generation of reactive intermediates that can induce cellular responses. The compound may also inhibit specific enzymes or proteins, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Similar structure but with a different position of the methyl group on the phenyl ring.
1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Similar structure but with a chlorine substituent instead of a methyl group.
1-[2-(3-nitrophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Similar structure but with a nitro group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.
Properties
IUPAC Name |
1-[(3-methylphenyl)diazenyl]pyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8-3-2-4-9(7-8)11-13-14-6-5-10(15)12-14/h2-4,7H,5-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTGIJJZABUXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NN2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

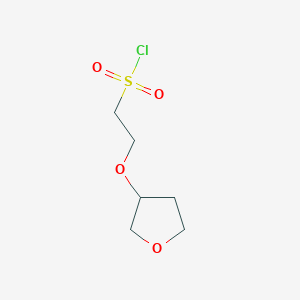
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2990740.png)

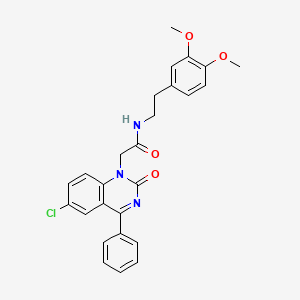
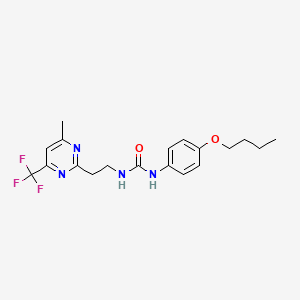
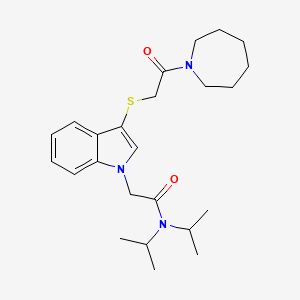
![1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2990746.png)
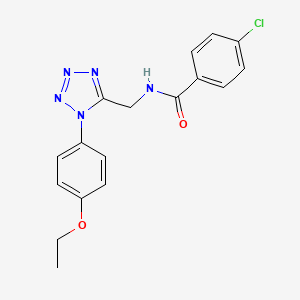
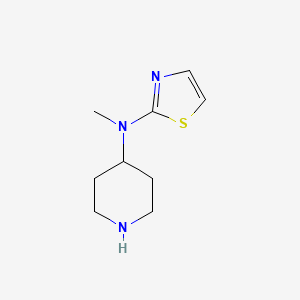
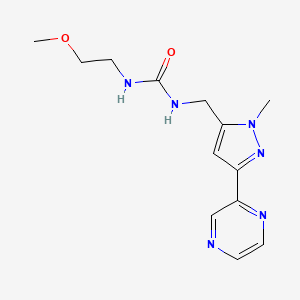

![5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990758.png)
![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)
